molecular formula C14H21ClN2 B1414997 N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-ethylamine CAS No. 1036585-98-4

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-ethylamine

Cat. No. B1414997
CAS RN: 1036585-98-4
M. Wt: 252.78 g/mol
InChI Key: PRONEPQLIOARGZ-UHFFFAOYSA-N
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Description

“N-(2-Amino-4-chlorophenyl)anthranilic acid” is a chemical compound with the molecular formula C13H11ClN2O2 . It has an average mass of 262.692 Da and a monoisotopic mass of 262.050903 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, azo dye monomers were synthesized by diazotization of 2-amino-4-chlorophenyl phenyl ether and coupling reaction with 2,7-dihydroxynaphthalene and 1,3-benzenediol .


Molecular Structure Analysis

The molecular structure of “N-(2-Amino-4-chlorophenyl)anthranilic acid” consists of a benzene ring attached to an anthranilic acid group .


Physical And Chemical Properties Analysis

“N-(2-Amino-4-chlorophenyl)anthranilic acid” has a molecular weight of 262.69 g/mol . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Spectral Characterization and Crystal Structure Analysis

  • Researchers have extensively studied the spectral characterization and crystal structure of related compounds. The compound 2-amino-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide, for instance, exhibited amide-iminol tautomerism and was characterized using various spectroscopic techniques and X-ray diffraction. The compound was found to be nearly planar and had intermolecular N–H⋯O hydrogen bonding (Arfan, Khan, Tavman, & Saba, 2016).
  • Another study on anticonvulsant enaminones related to the compound revealed that these compounds form infinite chains of molecules via intermolecular N–H⋯O hydrogen bonds. The cyclohexene rings in these compounds adopt sofa conformations, contributing to the compound's structural uniqueness (Kubicki, Bassyouni, & Codding, 2000).

Enzymatic Resolution and Synthesis of Novel Compounds

  • The enzymatic resolution of related chiral amines using specific lipases has been a focal point in the synthesis of novel compounds. For instance, the resolution of 1-(4-chlorophenyl)ethylamine by Novozym 435 led to the synthesis of a novel triazolopyrimidine herbicide, demonstrating the potential of these processes in developing new pharmacologically active compounds (Zhang et al., 2018).

Structural Analyses and Chemical Properties

  • Studies have shown that related compounds exhibit fascinating chemical and structural properties. For example, the compound ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was studied for its crystal structure and spectrometric characteristics, revealing unique bonding and structural features (Johnson et al., 2006).

Synthesis and Characterization of Platinum(II) Complexes

  • The synthesis and characterization of platinum(II) complexes involving related ligands have been documented. These complexes were characterized by various techniques, including NMR spectroscopy, and offered insights into the conformation of the ligands when complexed with metals (Castellano et al., 2008).

Safety and Hazards

The safety data sheet for “N-(2-Amino-4-chlorophenyl)anthranilic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

properties

IUPAC Name

4-chloro-1-N-cyclohexyl-1-N-ethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-2-17(12-6-4-3-5-7-12)14-9-8-11(15)10-13(14)16/h8-10,12H,2-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRONEPQLIOARGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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